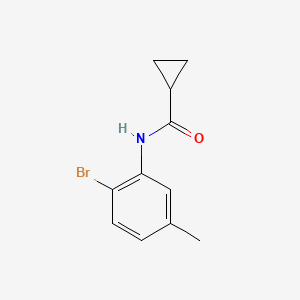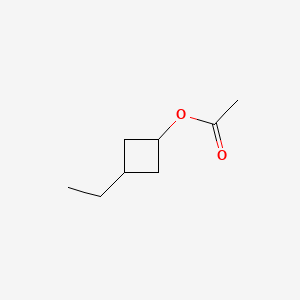![molecular formula C13H23ClO2 B8644152 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 118135-28-7](/img/structure/B8644152.png)
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C13H23ClO2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 8-tert-butyl-1,4-dioxaspiro[4.5]decane with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the chloromethylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or alkanes.
Scientific Research Applications
Chemistry: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 8-tert-Butyl-2-(1-chloroethyl)-1,4-dioxaspiro[4.5]decane
- 2-Chlormethyl-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decan
Comparison: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific chloromethyl substitution and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
118135-28-7 |
|---|---|
Molecular Formula |
C13H23ClO2 |
Molecular Weight |
246.77 g/mol |
IUPAC Name |
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H23ClO2/c1-12(2,3)10-4-6-13(7-5-10)15-9-11(8-14)16-13/h10-11H,4-9H2,1-3H3 |
InChI Key |
KIXLXDKXQXRUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)OCC(O2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[1-(t-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinyl]-7-fluoroindole](/img/structure/B8644120.png)


![3-(3-Morpholinopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-dioxide](/img/structure/B8644143.png)

![methyl 2-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B8644165.png)


